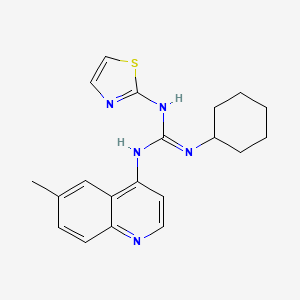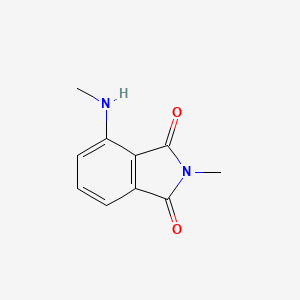
1H-Isoindole-1,3(2H)-dione, 2-methyl-4-(methylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 2-methyl-4-(methylamino)- is a nitrogen-containing heterocyclic compound. This compound is part of the isoindole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-methyl-4-(methylamino)- typically involves the reaction of phthalic anhydride with methylamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反応の分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-methyl-4-(methylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1H-Isoindole-1,3(2H)-dione, 2-methyl-4-(methylamino)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-methyl-4-(methylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
- 1H-Isoindole-1,3(2H)-dione, 2-methyl-4-(ethylamino)-
- 1H-Isoindole-1,3(2H)-dione, 2-methyl-4-(propylamino)-
- 1H-Isoindole-1,3(2H)-dione, 2-methyl-4-(butylamino)-
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-methyl-4-(methylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group enhances its reactivity and potential biological activities compared to its analogs with different substituents.
特性
CAS番号 |
2762-19-8 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC名 |
2-methyl-4-(methylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C10H10N2O2/c1-11-7-5-3-4-6-8(7)10(14)12(2)9(6)13/h3-5,11H,1-2H3 |
InChIキー |
SMGQXSVQVAPSKE-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=CC2=C1C(=O)N(C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


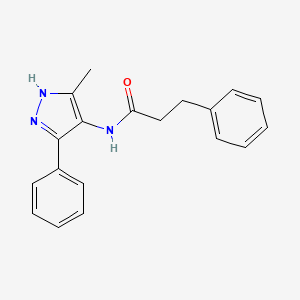
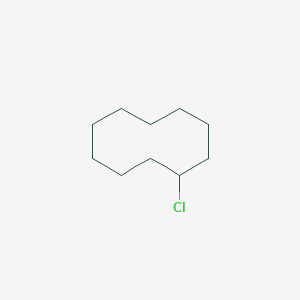
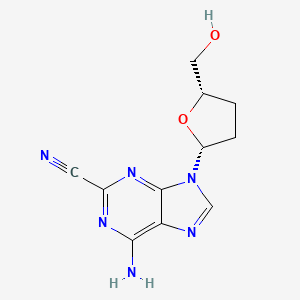
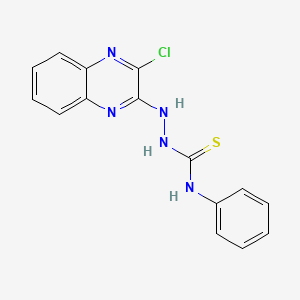

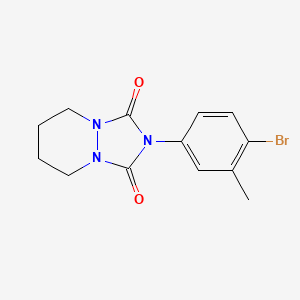
![Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-](/img/structure/B12895308.png)
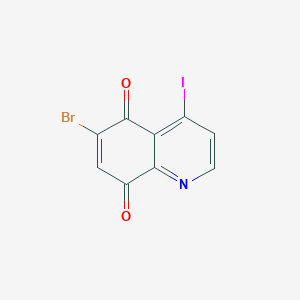

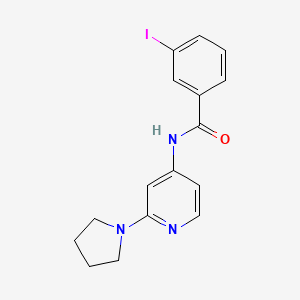
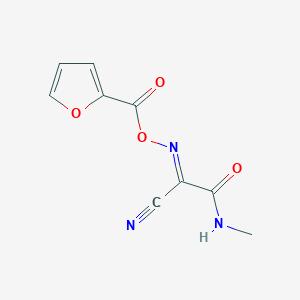
![Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B12895329.png)
